molecular formula C20H21N5O4 B1672172 IRAK-1-4 Inhibitor I CAS No. 509093-47-4

IRAK-1-4 Inhibitor I

Cat. No.: B1672172
CAS No.: 509093-47-4
M. Wt: 395.4 g/mol
InChI Key: QTCFYQHZJIIHBS-UHFFFAOYSA-N
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Description

The compound known as IRAK-1-4 Inhibitor I is a novel benzimidazole derivative that acts as a potent inhibitor of interleukin-1 receptor-associated kinases 1 and 4. These kinases play a crucial role in the signaling pathways of the immune system, particularly in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. The inhibition of these kinases has significant implications for the treatment of various inflammatory diseases, cancers, and autoimmune disorders .

Mechanism of Action

Target of Action

IRAK-1-4 Inhibitor I, also known as IRAK-1/4 Inhibitor, primarily targets the Interleukin receptor-associated kinase (IRAK) proteins . These proteins are pivotal in interleukin-1 and Toll-like receptor-mediated signaling pathways . They play essential roles in innate immunity and inflammation . IRAK1 is involved in a wide range of diseases such as dry eye, which highlights its potential as a therapeutic target under various conditions .

Biochemical Pathways

IRAK proteins are primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These pathways are crucial for regulating innate immunity and inflammation . Upon activation, the intracellular domains of Toll/interleukin-1 receptors within TLR dimers trigger the formation of a multiprotein signaling complex known as the myddosome, which includes MyD88 and members of the IRAK family . Following the binding of the ligand to IL-1R or TLRs, IRAK undergoes phosphorylation, leading to its dissociation from the receptor complex and its association with tumor necrosis factor (TNF) receptor-activated factor 6 (TRAF6) .

Result of Action

Inhibition of IRAK1/4 suppresses T-ALL progression and increases sensitivity to chemotherapy . IRAK1/4 promotes T-ALL proliferation and survival via TRAF6-dependent stabilization of MCL1 . In human AML cell lines and patient samples, the dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .

Biochemical Analysis

Biochemical Properties

IRAK-1-4 Inhibitor I plays a significant role in biochemical reactions. It interacts with IRAK proteins, which are a class of serine/threonine kinases that act as primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These interactions are crucial for regulating innate immunity and inflammation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the signaling through TLR2 and IL-1R .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK-1-4 Inhibitor I typically involves the formation of a benzimidazole core structure. One common synthetic route includes the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization of the benzimidazole ring with various substituents, such as nitrobenzoyl and morpholinylethyl groups, is achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification is typically achieved through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

IRAK-1-4 Inhibitor I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

IRAK-1-4 Inhibitor I has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cell-based assays to investigate the role of interleukin-1 receptor-associated kinases in immune responses.

    Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancers, and autoimmune disorders. .

    Industry: Utilized in the development of new anti-inflammatory and anticancer drugs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IRAK-1-4 Inhibitor I is unique in its dual inhibition of both interleukin-1 receptor-associated kinases 1 and 4, providing a broader range of therapeutic effects compared to compounds that target only one kinase. This dual inhibition is particularly beneficial in conditions where both kinases play a critical role in disease progression .

Properties

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFYQHZJIIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475143
Record name N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509093-47-4
Record name N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Irak-1/4 inhibitor I
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-N-(1H-benzoimidazol-2-yl)-benzamide prepared above in Example 1 (150 mg, 0.532 mmol, 1.0 equiv) in 3 mL of 5:1 acetone:DMF was added 109 mg of 4-(2-chloroethyl)morpholine hydrochloride (0.585 mmol, 1.1 equiv) and 221 mg K2CO3 (1.60 mmol, 3.0 equiv). The resulting suspension was heated to 54° C. with stirring for 3 h. The suspension was then diluted with 10 mL sat. NaHCO3, and the acetone was removed under reduced pressure. The resulting suspension was then diluted with 20 mL CH2Cl2, shaken until no solids remained, and passed through a 20 mm (40 mL) 3M Empore octadecyl (C18) cartridge to remove water. The collected organics were then concentrated under reduced pressure. Purification by flash chromatography (SiO2, 2–4% MeOH/CH2Cl2) gave 124 mg of the product as a tan solid (0.314 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.85 (s, 1 H), 8.97 (s, 1 H), 8.61 (d, J=7.6 Hz, 1 H), 8.38 (d, J=7.5 Hz, 1 H), 7.79 (t, J=8.0 Hz, 1 H), 7.58 (t, J=7.6 Hz, 2 H), 7.26 (m, 2 H), 4.42 (t, J=5.9 Hz, 2 H), 3.49 (m, 4 H), 2.75 (t, J=5.9 Hz, 2 H), 2.55 (m, 4 H).
Quantity
0 (± 1) mol
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Reaction Step One
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150 mg
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0 (± 1) mol
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109 mg
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221 mg
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3 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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